Cas no 2877688-41-8 (4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one)

4-(5-Chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one is a heterocyclic compound featuring a chloropyrimidine core linked to a piperazinone moiety via a benzyl group. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the chloropyrimidine group enhances reactivity for further functionalization, while the 3-methoxybenzyl substituent may influence pharmacokinetic properties. The compound's well-defined scaffold offers versatility for modifications, making it valuable in drug discovery efforts targeting enzyme inhibition or receptor modulation. Its synthetic accessibility and stability under standard conditions further contribute to its applicability in research and development settings.
4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one structure
2877688-41-8 structure
商品名:4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one
CAS番号:2877688-41-8
MF:C16H17ClN4O2
メガワット:332.784782171249
CID:5330444
PubChem ID:165435147

4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one 化学的及び物理的性質

名前と識別子

    • AKOS040863356
    • 2877688-41-8
    • F6751-5634
    • 4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one
    • 4-(5-Chloro-2-pyrimidinyl)-1-[(3-methoxyphenyl)methyl]-2-piperazinone
    • インチ: 1S/C16H17ClN4O2/c1-23-14-4-2-3-12(7-14)10-20-5-6-21(11-15(20)22)16-18-8-13(17)9-19-16/h2-4,7-9H,5-6,10-11H2,1H3
    • InChIKey: RBZKJDMQQASTOW-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=CC(OC)=C2)CCN(C2=NC=C(Cl)C=N2)CC1=O

計算された属性

  • せいみつぶんしりょう: 332.1040035g/mol
  • どういたいしつりょう: 332.1040035g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 404
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

  • 密度みつど: 1.331±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 577.5±60.0 °C(Predicted)
  • 酸性度係数(pKa): 1.52±0.42(Predicted)

4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6751-5634-1mg
4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one
2877688-41-8
1mg
$81.0 2023-09-07
Life Chemicals
F6751-5634-10mg
4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one
2877688-41-8
10mg
$118.5 2023-09-07
Life Chemicals
F6751-5634-15mg
4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one
2877688-41-8
15mg
$133.5 2023-09-07
Life Chemicals
F6751-5634-75mg
4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one
2877688-41-8
75mg
$312.0 2023-09-07
Life Chemicals
F6751-5634-2mg
4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one
2877688-41-8
2mg
$88.5 2023-09-07
Life Chemicals
F6751-5634-5mg
4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one
2877688-41-8
5mg
$103.5 2023-09-07
Life Chemicals
F6751-5634-2μmol
4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one
2877688-41-8
2μmol
$85.5 2023-09-07
Life Chemicals
F6751-5634-20mg
4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one
2877688-41-8
20mg
$148.5 2023-09-07
Life Chemicals
F6751-5634-20μmol
4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one
2877688-41-8
20μmol
$118.5 2023-09-07
Life Chemicals
F6751-5634-50mg
4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one
2877688-41-8
50mg
$240.0 2023-09-07

4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one 関連文献

4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-oneに関する追加情報

4-(5-Chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one: A Comprehensive Overview

The compound with CAS No 2877688-41-8, known as 4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a piperazinone ring system, a 5-chloropyrimidine moiety, and a methoxyphenyl substituent. These elements contribute to its potential as a lead compound in drug discovery efforts targeting various therapeutic areas.

Piperazinone is a heterocyclic ring system that is often found in bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets. The presence of the 5-chloropyrimidine group adds further complexity to the molecule, potentially enhancing its pharmacokinetic properties and bioavailability. The methoxyphenyl substituent introduces additional electronic and steric effects, which can influence the compound's interaction with biological systems.

Recent studies have highlighted the potential of 4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one as a candidate for anti-cancer drug development. Researchers have explored its ability to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells, suggesting a promising therapeutic index.

In addition to its anti-cancer potential, this compound has also been investigated for its anti-inflammatory properties. The methoxyphenyl group is known to contribute to anti-inflammatory activity by modulating cytokine production and reducing oxidative stress. This dual functionality makes 4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one a versatile candidate for multi-target drug design.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the piperazinone ring through cyclization reactions and the introduction of the 5-chloropyrimidine moiety via nucleophilic substitution. The optimization of reaction conditions has been critical in achieving high yields and maintaining the integrity of the molecule's functional groups.

From an analytical standpoint, 4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have confirmed the compound's purity and structural integrity, which are essential for subsequent biological evaluations.

Looking ahead, ongoing research aims to further elucidate the mechanism of action of this compound at the molecular level. By employing techniques such as X-ray crystallography and molecular docking studies, scientists hope to gain deeper insights into how this compound interacts with its target proteins. Such knowledge will be invaluable for guiding future optimization efforts and improving its therapeutic potential.

In conclusion, 4-(5-chloropyrimidin-2-yl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a strong candidate for developing novel therapeutics across multiple disease areas. As research continues to uncover its full potential, this compound stands at the forefront of innovative drug discovery.

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